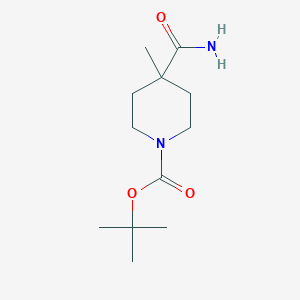

1-Boc-4-methylpiperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVXDRHZKKDYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693933 | |

| Record name | tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343788-67-0 | |

| Record name | tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-4-carboxamide: Synthesis, Characterization, and Properties

Introduction: 1-Boc-4-methylpiperidine-4-carboxamide, systematically named tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate, is a specialized piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a quaternary carbon center and a primary amide, makes it a valuable scaffold for introducing specific steric and hydrogen-bonding features into novel chemical entities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and allows for selective deprotection and further functionalization in complex synthetic pathways.

This guide provides a comprehensive overview of this compound. While direct experimental data for this compound is not extensively documented in public literature, this whitepaper offers a field-proven pathway to its synthesis from its well-characterized carboxylic acid precursor. We will detail the chemical properties of this precursor, provide a robust protocol for its conversion to the target amide, and discuss the expected analytical characteristics of the final compound.

Section 1: The Precursor - 1-Boc-4-methylpiperidine-4-carboxylic acid

The logical and most common synthetic route to the target carboxamide begins with its corresponding carboxylic acid, 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS No. 189321-63-9). This precursor is commercially available and its properties are well-documented.[1][2] Understanding this starting material is critical for the successful synthesis and purification of the final amide product.

Physicochemical Properties

The key properties of the carboxylic acid precursor are summarized below, providing a baseline for comparison with the final amide product.

| Property | Value | Source(s) |

| CAS Number | 189321-63-9 | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 152-156 °C | [2] |

| Boiling Point | 354.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.69 ± 0.20 (Predicted) | [3] |

| Storage | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic data for the precursor is available and serves as an essential reference for monitoring the conversion to the amide.[4]

-

¹H NMR & ¹³C NMR: Data available from chemical suppliers and databases.[4]

-

IR Spectroscopy: Key signals include a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1760 cm⁻¹).[5]

Section 2: Synthesis of this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. For a sterically hindered quaternary carboxylic acid such as this, standard methods may be sluggish. The use of modern peptide coupling reagents is the most reliable and efficient strategy. These reagents activate the carboxylic acid to facilitate nucleophilic attack by an amine source, in this case, ammonia.

We will detail a protocol using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction rates and ability to overcome steric hindrance with minimal side reactions.[4][6][7] An alternative, cost-effective method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (N-hydroxybenzotriazole) is also widely applicable.[8][9][10]

Reaction Principle: HATU-Mediated Amidation

The causality behind this experimental choice rests on the mechanism of HATU. The carboxylic acid, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), attacks HATU to form a highly reactive O-acylisouronium salt. This is rapidly converted to an OAt-active ester, which is then readily attacked by the amine (in this case, ammonia) to form the thermodynamically stable amide bond.[3][7] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.

Caption: General workflow for HATU-mediated amidation.

Detailed Experimental Protocol

Materials:

-

1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv)

-

HATU (1.1 - 1.2 equiv)

-

Ammonium chloride (NH₄Cl) (1.5 - 2.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1N HCl (aq), saturated NaHCO₃ (aq), brine for workup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and ammonium chloride (1.5 equiv).

-

Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

-

Base Addition: Cool the solution to 0 °C in an ice bath with stirring. Slowly add DIPEA (3.5 equiv) dropwise. The base is crucial as it deprotonates both the carboxylic acid and the ammonium salt to generate the free nucleophile (ammonia) in situ.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes any unreacted starting material and HOAt byproduct.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Section 3: Expected Chemical Properties and Characterization

While a dedicated CAS number or extensive database entry for this compound is not readily found, its properties can be reliably predicted based on its structure and comparison to its precursor.

Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale |

| Molecular Formula | C₁₂H₂₂N₂O₃ | Conversion of -OH to -NH₂ |

| Molecular Weight | 242.32 g/mol | Calculated from the formula |

| Appearance | White to off-white solid | Typical for small, saturated amides |

| Melting Point | Expected to be higher than the carboxylic acid precursor (>156 °C) | Primary amides can form strong intermolecular hydrogen-bonded dimers, increasing lattice energy. |

| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH). Lower solubility in nonpolar solvents (hexanes). | The amide group increases polarity compared to the carboxylic acid. |

Expected Spectroscopic Signatures for Characterization

The most definitive way to confirm the successful synthesis is through spectroscopic analysis. The key changes expected from the carboxylic acid precursor are outlined below.

Caption: Expected spectroscopic shifts from precursor to product.

-

IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two sharp-to-medium N-H stretching bands for the primary amide around 3200 and 3350 cm⁻¹.[11] Furthermore, the carbonyl (C=O) stretching frequency, known as the Amide I band, will shift to a lower wavenumber (approx. 1630-1690 cm⁻¹) compared to the carboxylic acid (approx. 1710-1780 cm⁻¹).[12][13] This is because the nitrogen lone pair donates electron density to the carbonyl carbon, weakening the C=O double bond.[11]

-

¹H NMR Spectroscopy: The acidic proton of the carboxylic acid (often very broad, >10 ppm) will disappear. Two new, broad signals corresponding to the -NH₂ protons will appear, typically between 5.5 and 8.0 ppm.

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in an amide is typically found slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid.[14][15] The precursor's carbonyl carbon signal around 175-180 ppm would be expected to shift to approximately 170-175 ppm in the amide product. This is due to the electron-donating resonance effect of the nitrogen atom.[16]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by finding the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺, which would be 243.1703 and 265.1523, respectively, for C₁₂H₂₂N₂O₃.

Section 4: Safety and Handling

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazard Profile: While specific toxicity data is unavailable, compounds with similar structures are often classified as irritants. Assume the material may cause skin and serious eye irritation.[17] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, consistent with the storage conditions for its precursor (2-8°C).[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. chemscene.com [chemscene.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide | C11H20N2O3 | CID 2735646 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-methylpiperidine-4-carboxamide

Introduction: Establishing the 'Why'

In the landscape of modern drug discovery and development, piperidine derivatives are foundational scaffolds, present in a significant portion of pharmaceuticals. Their conformational rigidity and synthetic versatility make them ideal building blocks for creating structurally complex and biologically active molecules.[1] 1-Boc-4-methylpiperidine-4-carboxamide is one such building block. Its structure, featuring a quaternary center, a primary amide, and a bulky Boc protecting group, presents a distinct analytical challenge. Unambiguous confirmation of its covalent structure and three-dimensional conformation is not merely an academic exercise; it is a critical prerequisite for its use in synthesis, ensuring the geometric and stereochemical integrity of the final drug candidate.

This guide eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow for the complete structural characterization of this compound. We will proceed from foundational mass and functional group analysis to a detailed mapping of atomic connectivity and, finally, to the definitive three-dimensional structure. Each step is designed to be a self-validating system, where data from one technique corroborates and builds upon the last, ensuring the highest degree of scientific integrity.

Molecular Overview and Physicochemical Properties

Before delving into the analytical workflow, it is essential to understand the key structural features of the target molecule.

-

Piperidine Ring: A saturated six-membered heterocycle that typically adopts a low-energy chair conformation.[1]

-

Boc Group (tert-butoxycarbonyl): A common, acid-labile amine protecting group. Its presence introduces a carbamate functional group and a sterically demanding tert-butyl moiety.

-

Primary Carboxamide: A key functional group capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility and crystal packing.

-

Quaternary C4 Carbon: The carbon at position 4 is substituted with both a methyl group and a carboxamide group, meaning it has no attached protons. This feature has specific implications for NMR analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃ | Derived |

| Molecular Weight | 242.32 g/mol | Derived |

| Exact Mass | 242.16304 Da | Derived |

The Integrated Analytical Workflow

The structure elucidation of a novel compound is a process of systematic inquiry. We begin with broad questions—"What is its mass? What functional groups does it have?"—and progressively refine our investigation to answer highly specific questions about atom-to-atom connectivity and spatial arrangement. The following workflow illustrates this logical progression.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: The first and most fundamental question is whether the synthesized compound has the correct molecular weight. Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z), serving as the initial validation gate. Electrospray Ionization (ESI) is the technique of choice here; it is a "soft" ionization method that typically generates protonated molecular ions [M+H]⁺ with minimal initial fragmentation, making it ideal for confirming the parent mass.[2]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

Analysis Method:

-

Ionization Mode: Positive ion mode.[2]

-

Full Scan: Acquire a full scan spectrum (e.g., over a range of m/z 50-500) to identify the precursor ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID). This controlled fragmentation provides structural information that serves as a molecular fingerprint.

-

Data Interpretation: A Self-Validating System

The fragmentation pattern of the Boc group is highly characteristic and serves as an internal validation of the structure.

-

Parent Ion: Expect a strong signal at m/z 243.17 corresponding to the [M+H]⁺ ion. A sodium adduct [M+Na]⁺ at m/z 265.15 may also be observed.

-

Boc Group Fragmentation: The Boc group is notoriously labile in the mass spectrometer. Look for characteristic neutral losses:

| Ion/Fragment | Formula | Expected m/z | Interpretation |

| [M+H]⁺ | [C₁₂H₂₃N₂O₃]⁺ | 243.17 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₂H₂₂N₂O₃Na]⁺ | 265.15 | Sodium Adduct |

| [M+H - C₄H₈]⁺ | [C₈H₁₅N₂O₃]⁺ | 187.11 | Loss of isobutylene from Boc group |

| [M+H - C₅H₈O₂]⁺ | [C₇H₁₅N₂O]⁺ | 143.11 | Loss of Boc group (as isobutylene + CO₂) |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07 | tert-butyl cation |

The consistent observation of these fragments, especially the loss of 56 Da, provides strong, trustworthy evidence for the presence of the Boc protecting group.[3][5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: While MS confirms the mass, it provides limited information about how the atoms are bonded. Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds, allowing for the rapid identification of the key functional groups predicted by the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: Cross-Validating the Structure

The IR spectrum should display characteristic absorption bands for the carbamate (Boc) and the primary amide, which are distinct from each other.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Asymmetric & Symmetric Stretch | Primary Amide | ~3350 & ~3180 | Two distinct peaks confirm a -NH₂ group. [6][7] |

| C-H Aliphatic Stretch | Piperidine, Methyl, Boc | ~2980-2850 | Confirms the saturated hydrocarbon framework. |

| C=O Stretch (Carbamate) | Boc Group | ~1680-1700 | Confirms the Boc protecting group. [8] |

| C=O Stretch (Amide I) | Primary Amide | ~1650 | Confirms the amide carbonyl. [6][9] |

| N-H Bend (Amide II) | Primary Amide | ~1620 | Further confirms the primary amide. [6][7] |

The presence of two distinct carbonyl stretches (one for the carbamate, one for the amide) and two N-H stretching bands is a critical diagnostic pattern. This provides authoritative evidence that both key functional groups are present, corroborating the MS data.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the carbon-hydrogen framework.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), revealing the H-C-C-H network.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments.

-

Data Interpretation: Assembling the Molecular Puzzle

The unique structural features of this compound lead to a predictable NMR signature.

| Atom Label(s) | ¹H δ (ppm), Multiplicity, Integral | ¹³C δ (ppm) | Rationale & Key Correlations (HSQC) |

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 | A large singlet in ¹H, characteristic of the nine equivalent tert-butyl protons. |

| Boc C(CH₃)₃ | - | ~80.0 | Quaternary carbon of the Boc group. |

| Boc C=O | - | ~155.0 | Carbamate carbonyl carbon. |

| C4-CH₃ | ~1.20 (s, 3H) | ~25.0 | A sharp singlet, as it's attached to a quaternary carbon with no adjacent protons. |

| C4 | - | ~45.0 | Quaternary piperidine carbon. No signal in DEPT-135. |

| C2, C6 (axial & eq) | ~3.0-3.8 (m, 4H) | ~42.0 | Protons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. HSQC confirms correlation to the C2/C6 carbon. |

| C3, C5 (axial & eq) | ~1.5-1.9 (m, 4H) | ~35.0 | Protons further from the nitrogen. COSY will show coupling to C2/C6 protons. HSQC confirms correlation to the C3/C5 carbon. |

| Amide CONH₂ | ~5.5-7.5 (br s, 2H) | - | Two broad, exchangeable protons. Chemical shift is highly dependent on solvent and concentration. |

| Amide C=O | - | ~178.0 | Tertiary amide carbonyl, typically the most downfield carbon signal. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Literature values for similar piperidine structures were consulted.[10][11][12][13][14]

The HSQC experiment is the linchpin for connecting the ¹H and ¹³C data. It provides a direct visual map of which proton is attached to which carbon, eliminating ambiguity.

Single-Crystal X-ray Crystallography: The Final Arbiter

Causality: While NMR provides an unparalleled map of covalent bonding, it describes a molecule's average conformation in solution. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by generating a 3D model of the molecule as it exists in the solid state. This technique confirms not only the connectivity but also the precise bond lengths, bond angles, and the preferred conformation of the piperidine ring.[15][16]

Experimental Protocol: X-ray Diffraction

This process is contingent on the ability to grow high-quality single crystals, which can be the most challenging step.[17][18]

Data Interpretation: Confirming Conformation

The primary output of an X-ray diffraction experiment is a refined 3D structural model. For this compound, the key insights from this data would be:

-

Piperidine Ring Conformation: The data will definitively show that the piperidine ring adopts a chair conformation , which is its lowest energy state.[1]

-

Substituent Orientation: It will reveal the precise orientation (axial vs. equatorial) of the bonds at the nitrogen and the spatial relationship between the C4-methyl and C4-carboxamide groups.

-

Intermolecular Interactions: The crystal structure will reveal how molecules pack together, likely showing intermolecular hydrogen bonds between the amide -NH₂ of one molecule and the amide or carbamate carbonyl oxygen of a neighboring molecule.

Conclusion: A Triad of Corroborative Evidence

The complete and unambiguous structure elucidation of this compound is achieved not by a single technique, but by a logical and systematic application of complementary analytical methods.

-

Mass Spectrometry confirms the correct molecular weight and provides characteristic fragmentation data pointing to the presence of the Boc group.

-

Infrared Spectroscopy provides a rapid and definitive fingerprint of the key functional groups—the primary amide and the carbamate—corroborating the MS data.

-

NMR Spectroscopy , through a combination of 1D and 2D experiments, builds a complete and validated map of the C-H framework, confirming the precise atom-to-atom connectivity.

For ultimate proof, X-ray crystallography can provide a definitive 3D model, confirming conformation and solid-state packing. Together, these techniques form a self-validating system, providing the authoritative and trustworthy structural data required for the advancement of research and drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. osti.gov [osti.gov]

- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]

- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 18. How To [chem.rochester.edu]

An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-4-carboxamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-Boc-4-methylpiperidine-4-carboxamide, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The introduction of a methyl group and a carboxamide moiety at the 4-position, combined with the presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, endows this compound with a unique combination of properties that are highly advantageous for synthetic chemistry and drug design.

The Boc protecting group offers stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The 4-methyl group can provide steric bulk, influencing the binding affinity and selectivity of a final compound for its target. The 4-carboxamide functionality serves as a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.

| Property | Value |

| CAS Number | 376592-33-9 |

| Molecular Formula | C12H22N2O3 |

| Molecular Weight | 242.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding carboxylic acid precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS No: 189321-63-9).[1][2][3][4] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

-

1-Boc-4-methylpiperidine-4-carboxylic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH4Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

-

Add ammonium chloride (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methyl group (a singlet around 1.2 ppm), and the piperidine ring protons (multiplets in the range of 1.5-3.5 ppm). The amide protons will appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc and amide groups, the quaternary carbon of the Boc group, and the carbons of the piperidine ring and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the compound.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the compound. A high-purity sample should show a single major peak.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.

Scaffold for Novel Therapeutics

The versatile nature of this compound allows for its incorporation into various drug scaffolds. The Boc-protected nitrogen can be deprotected and subsequently reacted with a variety of electrophiles to introduce diverse functionalities. The carboxamide group can also be further modified, although it is often a key pharmacophoric element in the final drug candidate.

Role in the Synthesis of Enzyme Inhibitors

The piperidine ring system is frequently found in the active sites of enzymes. The specific substitution pattern of this compound can be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.

A Key Intermediate in Complex Molecule Synthesis

The protected nature of the piperidine nitrogen allows for selective reactions at other positions of a molecule, making this compound an important intermediate in multi-step syntheses of complex pharmaceutical agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6][7]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5][6]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a protected piperidine nitrogen, a stereocenter-introducing methyl group, and a versatile carboxamide handle provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the pursuit of new and improved therapies.

References

- 1. echemi.com [echemi.com]

- 2. 1-Boc-4-methylpiperidine-4-carboxylic acid CAS#: 189321-63-9 [amp.chemicalbook.com]

- 3. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-4-carboxamide: A Versatile Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-Boc-4-methylpiperidine-4-carboxamide, a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from closely related analogues to present its core physicochemical properties, a robust synthetic protocol, and its anticipated applications and characterization.

Executive Summary: The Strategic Value of a Quaternary Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of modern drug design. The introduction of a quaternary center, as seen in the this compound backbone, offers a significant strategic advantage. This substitution pattern restricts conformational mobility and introduces a specific spatial arrangement of functional groups, which can be crucial for optimizing binding affinity and selectivity for biological targets.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the molecule stable and amenable to a wide range of synthetic transformations, while the primary carboxamide at the C4 position provides a versatile handle for further chemical elaboration or direct interaction with biological targets. This guide will illuminate the synthesis and potential utility of this important, albeit under-documented, chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its constituent parts: a Boc-protected piperidine ring, a C4-methyl group, and a C4-carboxamide. While a specific CAS number for this compound is not widely cataloged, its molecular formula and weight can be determined with high accuracy.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | - |

| Molecular Formula | C₁₂H₂₂N₂O₃ | Calculated |

| Molecular Weight | 242.32 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH | Inferred |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The most logical and efficient synthesis of this compound is achieved through the amidation of its corresponding carboxylic acid precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid. This precursor is commercially available from various suppliers. The conversion of a carboxylic acid to a primary amide is a fundamental and high-yielding transformation in organic synthesis.

Synthetic Workflow

The process involves the activation of the carboxylic acid followed by the introduction of an ammonia source.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Amidation via HATU Coupling

This protocol describes a standard procedure for the synthesis. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is based on its high efficiency and the formation of clean reaction profiles, minimizing side products.

Materials:

-

1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq)

-

HATU (1.1 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq), ammonium chloride (1.5 eq), and DIPEA (3.0 eq) sequentially. The order of addition is crucial; the base is typically added last to initiate the reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x). The aqueous washes serve to remove unreacted starting materials, coupling agent byproducts, and DMF.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Causality and Self-Validation:

-

Why HATU? HATU is a highly effective coupling agent that minimizes racemization and rapidly forms the active ester intermediate, leading to high yields.

-

Why DIPEA? A non-nucleophilic organic base is required to neutralize the ammonium salt and the acid formed during the reaction without competing in the amidation step.

-

Why an anhydrous solvent? Water can hydrolyze the active intermediate and quench the reaction, reducing the yield.

-

Self-Validating System: The purity of the final product is validated through the analytical characterization methods outlined in Section 5.0. The disappearance of the carboxylic acid proton signal in ¹H NMR and the corresponding mass shift in MS confirm the successful transformation.

Applications in Research and Drug Development

As a functionalized building block, this compound is a valuable intermediate for synthesizing more complex molecules.

-

Scaffold for Library Synthesis: The primary amide can be used as a handle for further reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Medicinal Chemistry: Piperidine derivatives are integral to compounds targeting a wide array of biological pathways. This specific scaffold could be incorporated into the design of novel inhibitors or modulators of enzymes and receptors, particularly where the gem-dimethyl motif or a constrained amide presentation is desired for optimal binding.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment for screening against biological targets. The primary amide provides a hydrogen bond donor and acceptor, which are key interaction points in protein-ligand binding.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical signatures for this compound.

| Technique | Expected Results |

| Mass Spectrometry (ESI+) | Expected molecular ion peak at m/z = 243.3 [M+H]⁺. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.0-5.5 (br s, 2H, -CONH₂); δ ~ 3.5-3.1 (m, 4H, piperidine -CH₂-N-CH₂-); δ ~ 1.8-1.5 (m, 4H, piperidine -CH₂-C-CH₂-); δ ~ 1.45 (s, 9H, -C(CH₃)₃); δ ~ 1.2 (s, 3H, C₄-CH₃). Note: Amide proton signals can be broad and their chemical shift is solvent-dependent. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 178 (-CONH₂); δ ~ 155 (Boc C=O); δ ~ 80 (-C(CH₃)₃); δ ~ 45 (C4); δ ~ 40 (piperidine C2, C6); δ ~ 35 (piperidine C3, C5); δ ~ 28.5 (-C(CH₃)₃); δ ~ 25 (C4-CH₃). |

| IR Spectroscopy | ~3350, 3180 cm⁻¹ (N-H stretch of primary amide); ~1680 cm⁻¹ (C=O stretch of Boc carbamate); ~1650 cm⁻¹ (Amide I band, C=O stretch). |

Conclusion

This compound represents a strategically important, yet underexplored, building block for chemical synthesis and drug discovery. Its synthesis from the readily available carboxylic acid precursor is straightforward and high-yielding. The unique combination of a Boc-protected nitrogen, a sterically defined quaternary center, and a versatile primary amide functional group makes it an attractive scaffold for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their research endeavors.

An In-depth Technical Guide to the Synthesis of 1-Boc-4-methylpiperidine-4-carboxamide: Starting Materials and Core Synthetic Strategies

This guide provides an in-depth exploration of the synthetic pathways leading to 1-Boc-4-methylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug development. The strategic selection of starting materials is paramount to an efficient and scalable synthesis. This document will detail the primary retrosynthetic approaches, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a key intermediate characterized by a piperidine scaffold, a common motif in centrally active pharmaceutical agents. The presence of a Boc-protected nitrogen allows for selective functionalization, while the geminal methyl and carboxamide groups at the C4 position offer specific steric and electronic properties that are often crucial for ligand-receptor interactions. The strategic synthesis of this molecule is therefore of significant interest.

Core Synthetic Strategies and Starting Material Selection

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, which dictate the choice of starting materials.

Strategy 1: Late-Stage C4-Methylation of a Pre-functionalized Piperidine Ring

This approach involves the introduction of the C4-methyl group onto a piperidine ring that already contains a precursor to the carboxamide group. This strategy is advantageous when the corresponding unmethylated piperidine is readily available.

Strategy 2: Functional Group Interconversion from a C4-Methylated Piperidine Precursor

In this alternative strategy, the synthesis commences with a piperidine derivative that already possesses the C4-methyl group. The subsequent steps then focus on the elaboration of the carboxamide functionality from a suitable precursor, such as a nitrile or a carboxylic acid.

The choice between these strategies often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis. Below is a comparative overview of the primary starting materials for each strategy.

| Strategy | Starting Material | Key Transformation(s) |

| 1: Late-Stage C4-Methylation | 1-Boc-piperidine-4-carboxamide | α-Methylation |

| 1-Boc-4-cyanopiperidine | α-Methylation, followed by nitrile hydration | |

| 2: Functional Group Interconversion | 1-Boc-4-cyano-4-methylpiperidine | Nitrile hydration |

| 1-Boc-4-methylpiperidine-4-carboxylic acid | Amidation |

Strategy 1: Detailed Protocol for Late-Stage C4-Methylation

This strategy's core is the deprotonation of the α-carbon to the carboxamide or a precursor group, followed by quenching with an electrophilic methyl source.

Diagram of Synthetic Workflow: Strategy 1

Caption: Synthetic workflow for Strategy 1, starting from 1-Boc-4-cyanopiperidine.

Experimental Protocol: Synthesis via Methylation of 1-Boc-4-cyanopiperidine

This protocol is a self-validating system, where the successful formation of the methylated intermediate can be confirmed before proceeding to the final hydration step.

Step 1: α-Methylation of 1-Boc-4-cyanopiperidine

-

Preparation: A flame-dried round-bottom flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: A solution of lithium diisopropylamide (LDA) is added dropwise to a stirred solution of 1-Boc-4-cyanopiperidine in anhydrous THF at -78 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Methylation: Iodomethane is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-Boc-4-cyano-4-methylpiperidine, can be purified by flash column chromatography.

Step 2: Hydration of 1-Boc-4-cyano-4-methylpiperidine

-

Reaction Setup: The purified 1-Boc-4-cyano-4-methylpiperidine is dissolved in dimethyl sulfoxide (DMSO).

-

Hydration: Potassium carbonate and hydrogen peroxide (30% aqueous solution) are added to the solution. The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization or flash column chromatography to yield a white solid.

Strategy 2: Detailed Protocol for Functional Group Interconversion

This approach is often preferred for its convergent nature, starting with a commercially available C4-methylated piperidine derivative.

Diagram of Synthetic Workflow: Strategy 2

Caption: Synthetic workflow for Strategy 2, starting from 1-Boc-4-methylpiperidine-4-carboxylic acid.

Experimental Protocol: Synthesis via Amidation of 1-Boc-4-methylpiperidine-4-carboxylic acid

This protocol utilizes standard peptide coupling reagents to achieve a high-yielding and clean conversion of the carboxylic acid to the primary amide.

-

Reaction Setup: To a stirred solution of 1-Boc-4-methylpiperidine-4-carboxylic acid in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).

-

Activation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

-

Amidation: Ammonium chloride is added to the reaction mixture, and stirring is continued at room temperature overnight.

-

Work-up and Purification: The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography to afford this compound as a white solid. The synthesis of the starting material, 1-Boc-4-methylpiperidine-4-carboxylic acid, can be achieved by hydrolysis of the corresponding ethyl ester.[1]

Trustworthiness and Self-Validating Systems

The described protocols are designed to be self-validating. For instance, in Strategy 1, the successful methylation in the first step can be confirmed by techniques such as NMR spectroscopy or mass spectrometry before proceeding to the hydration step. This modular approach minimizes the risk of carrying forward unreacted starting material and simplifies troubleshooting. Similarly, in Strategy 2, the complete consumption of the starting carboxylic acid can be monitored by thin-layer chromatography (TLC), ensuring the reaction goes to completion before work-up.

Authoritative Grounding and Mechanistic Insights

The choice of LDA in Strategy 1 is based on its strong, non-nucleophilic basicity, which allows for the clean deprotonation of the carbon alpha to the nitrile without competing nucleophilic attack. The use of peptide coupling reagents like EDC and HOBt in Strategy 2 is a standard and highly efficient method for amide bond formation, proceeding through a well-established mechanism involving an activated O-acylisourea intermediate. The synthesis of 1-Boc-4-cyanopiperidine can be achieved through various methods, including the dehydration of 1-Boc-4-piperidinecarboxamide.[2] Another route involves the reaction of 1-Boc-4-piperidinecarboxaldehyde with an appropriate nitrogen source and subsequent dehydration.[3] The Boc protecting group is crucial as it deactivates the piperidine nitrogen, preventing side reactions, and can be readily removed under acidic conditions.[4]

References

Physical and chemical stability of 1-Boc-4-methylpiperidine-4-carboxamide

An In-depth Technical Guide to the Physical and Chemical Stability of 1-Boc-4-methylpiperidine-4-carboxamide

Introduction: A Critical Building Block in Modern Drug Discovery

This compound is a specialized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a bifunctional building block, it incorporates a sterically hindered piperidine ring, a protected secondary amine (N-Boc), and a primary carboxamide. This unique combination allows for its versatile use in constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The stability of such a key intermediate is paramount; it directly impacts the integrity of synthetic routes, the purity of active pharmaceutical ingredients (APIs), and the shelf-life of finished drug products. This guide provides a comprehensive analysis of the physical and chemical stability of this compound, offering field-proven insights and detailed experimental protocols for its assessment.

Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of a molecule is the foundation of any stability assessment. The structure of this compound contains two key functional groups that dictate its reactivity and stability: the tert-butyloxycarbonyl (Boc) protecting group and the primary carboxamide.

Caption: Structure of this compound.

The table below summarizes the key physicochemical properties derived from available data on the closely related analog, 1-Boc-4-methylpiperidine-4-carboxylic acid, which provides a reliable proxy for the physical characteristics of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃ | (Calculated) |

| Molecular Weight | 242.32 g/mol | (Calculated) |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 152-156 °C (for carboxylic acid analog) | [3] |

| Boiling Point | ~354.3 °C (Predicted, for carboxylic acid analog) | [4] |

| Solubility | Soluble in organic solvents like methanol, ethanol | [1] |

| Storage Condition | Store at 2-8℃ | [3] |

Chemical Stability Profile: A Tale of Two Functional Groups

The overall stability of this compound is a balance between the robust nature of the piperidine ring and primary amide, and the inherent lability of the N-Boc protecting group. Forced degradation studies are essential to unmask these liabilities.

Hydrolytic Stability

Acidic Conditions: The N-Boc group is the primary site of instability under acidic conditions.[5][6] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. This deprotection is facile and can occur even under mild acidic conditions (e.g., with trifluoroacetic acid or aqueous HCl) at room temperature.[6] In contrast, the primary carboxamide is significantly more stable and requires harsh conditions, such as prolonged heating with concentrated acid, for hydrolysis to the corresponding carboxylic acid.[7] Therefore, selective deprotection of the Boc group in the presence of the amide is the expected outcome.

Basic Conditions: Both the N-Boc group and the carboxamide are generally stable towards mild bases.[5] The Boc group is known to be resistant to most nucleophiles and bases.[5] While amides can be hydrolyzed under strong basic conditions (e.g., concentrated NaOH with heating), they are significantly more resistant than esters.[7] The carbamate linkage can also be cleaved under harsh basic conditions, but this is less common than acid-mediated cleavage.

Neutral Conditions: In neutral aqueous solution (pH ~7), the molecule is expected to be stable at ambient temperatures. The Boc group is generally stable in the absence of acid.[8]

Thermal Stability

A significant liability of N-Boc protected amines is their susceptibility to thermal degradation.[9][10] At elevated temperatures (often >150-200°C), the Boc group can be removed without any acid catalyst.[9][10][11] The mechanism involves a concerted fragmentation process that releases isobutylene and carbon dioxide, regenerating the free amine.[10] This presents a critical consideration for processes involving high temperatures, such as drying, milling, or certain formulation techniques. The reaction rate is influenced by the solvent and the nature of the amine.[9]

Photostability

While the core structure lacks strong chromophores that absorb UV-Vis light, saturated heterocyclic systems like piperidine can undergo degradation upon prolonged exposure to high-intensity light, particularly in the presence of photosensitizers.[12] The mechanism may involve the formation of radical species through hydrogen abstraction from the C-H bonds of the piperidine ring. Photostability testing under ICH Q1B conditions is necessary to fully characterize this risk.

Oxidative Stability

The piperidine nitrogen, even when protected, and the adjacent methylene groups can be susceptible to oxidation. Common laboratory and pharmaceutical oxidants, such as hydrogen peroxide, could potentially lead to the formation of N-oxides or other oxidative degradants. The stability towards oxidation is a key parameter to evaluate, especially if the molecule is to be formulated with excipients that may contain peroxide impurities.

Caption: Predicted major degradation pathways under stress conditions.

Protocol: Forced Degradation Study

A forced degradation study is a self-validating system designed to deliberately degrade the sample to identify likely degradation products and validate the stability-indicating power of the analytical methods.

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (1 M and 0.1 M)

-

Sodium hydroxide (1 M and 0.1 M)

-

Hydrogen peroxide (30%)

-

Calibrated pH meter, ovens, photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 1 M HCl.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

-

Rationale: The Boc group is highly acid-labile; elevated temperature accelerates the potential for secondary degradation.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 1 M NaOH.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 1 M HCl, and dilute to ~100 µg/mL.

-

Rationale: Strong basic conditions are required to challenge the stability of the amide and carbamate functionalities.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

Dilute to ~100 µg/mL.

-

Rationale: 30% H₂O₂ is a strong oxidizing agent used to simulate oxidative stress.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in an oven at 105°C for 48 hours.

-

Cool, dissolve in methanol, and dilute to ~100 µg/mL.

-

Rationale: To assess the potential for solid-state thermal degradation, particularly de-Boc protection.

-

-

Photostability:

-

Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Prepare samples for analysis at ~100 µg/mL.

-

Rationale: To evaluate degradation under standardized light exposure conditions.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Section 4).

Stability-Indicating Analytical Method: HPLC

A robust, stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products.

Proposed HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for good peak shape of amines. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar degradants and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detector | UV at 210 nm | Carbamate and amide groups have absorbance at low UV wavelengths. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Method Validation: The method's stability-indicating nature is confirmed during the forced degradation study by demonstrating peak purity (using a Diode Array Detector) and adequate resolution between the parent peak and all degradant peaks.

Caption: Experimental workflow for a forced degradation study.

Summary and Recommendations

The chemical stability of this compound is governed by the lability of its N-Boc protecting group.

-

Primary Stability Liabilities:

-

Acidic Conditions: Rapid deprotection of the N-Boc group is the most significant liability. Contact with even mild acids should be avoided if the integrity of the Boc group is required.

-

Thermal Stress: The compound is susceptible to thermal deprotection at elevated temperatures. Processes involving high heat should be carefully evaluated.

-

-

Handling and Storage Recommendations:

-

Storage: The material should be stored in well-sealed containers at refrigerated temperatures (2-8°C) to minimize any potential for long-term thermal degradation.[3]

-

Handling: Avoid exposure to acidic environments, high temperatures, and strong oxidizing agents. Use in well-ventilated areas.

-

By understanding these stability characteristics, researchers and drug development professionals can ensure the proper handling, storage, and application of this valuable building block, maintaining its purity and integrity throughout the synthetic and formulation processes.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. echemi.com [echemi.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of 1-Boc-4-methylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-Boc-4-methylpiperidine-4-carboxamide, a key intermediate in modern synthetic and medicinal chemistry. While extensive, publicly available quantitative solubility data for this specific compound is limited, this document leverages fundamental chemical principles to construct a robust predicted solubility profile. We delve into the structural components of the molecule, analyzing the contribution of the tert-butoxycarbonyl (Boc) protecting group, the piperidine core, the quaternary methyl group, and the primary carboxamide functionality to its overall physicochemical properties. Furthermore, this guide presents authoritative, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering researchers to validate these predictions and generate reliable data for drug development, process chemistry, and formulation science.

Introduction: The Structural and Synthetic Context

This compound is a bespoke building block in organic synthesis. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of a carboxamide and a methyl group at the 4-position, combined with the acid-labile Boc protecting group on the ring nitrogen, makes this molecule a versatile intermediate for creating complex molecular architectures.

Understanding the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of reaction solvents, purification methods (crystallization vs. chromatography), and the design of subsequent synthetic steps. In a drug development context, the solubility of precursors and final active pharmaceutical ingredients (APIs) is a critical parameter that influences bioavailability and the feasibility of different formulation strategies.[2]

This guide will first deconstruct the molecule to predict its solubility in a range of common laboratory solvents. It will then provide a detailed, self-validating experimental workflow for quantitatively determining its equilibrium solubility.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is governed by its polarity, capacity for hydrogen bonding, and molecular size. The principle of "like dissolves like" is the cornerstone of this analysis. The structure of this compound contains distinct domains that each contribute to its overall solubility characteristics.

-

The tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly contributes to the molecule's non-polar character. Its presence is expected to decrease solubility in aqueous and highly polar protic solvents but enhance solubility in non-polar organic solvents like ethers and hydrocarbons.[3]

-

The Piperidine Ring: The saturated heterocyclic ring is fundamentally non-polar and contributes to the molecule's overall lipophilicity.[4] The ring nitrogen, while sterically hindered and electronically deactivated by the adjacent carbonyl of the Boc group, retains its basic character.

-

The 4-Methyl Group: This quaternary methyl group further increases the lipophilicity of the molecule, reinforcing the effects of the Boc group.

-

The 4-Carboxamide Group (-CONH₂): This is the primary polar, hydrophilic center of the molecule. The primary amide contains N-H protons that can act as hydrogen bond donors and a carbonyl oxygen that is an effective hydrogen bond acceptor. This functionality will promote solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF).

pH-Dependent Solubility: The basic nitrogen atom in the piperidine ring (though a weak base due to Boc protection) can be protonated under acidic conditions. This protonation would form a cationic piperidinium salt, which is expected to dramatically increase the compound's solubility in aqueous media.[5] Therefore, the aqueous solubility of this compound will be highly pH-dependent.

Figure 1. Logical relationship between molecular features and predicted solubility.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in synthesis and purification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Low | The large, lipophilic Boc group and hydrocarbon backbone outweigh the polarity of the single carboxamide group. |

| Aqueous Buffer | pH 2-4 (e.g., 0.1 N HCl) | High | Protonation of the piperidine nitrogen forms a soluble salt.[5] |

| Aqueous Buffer | pH 7-8 (e.g., PBS) | Low | The compound remains in its neutral, less soluble form. |

| Polar Protic | Methanol, Ethanol | High / Moderate | The carboxamide can hydrogen bond with the alcohol, but the lipophilic regions may limit miscibility compared to smaller alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the carboxamide group are expected to lead to good solvation. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The overall moderate polarity of the molecule is well-matched to these solvents. A related compound, 1-boc-4-piperidinecarboxamide, is extracted using DCM.[6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate / Low | THF should be a reasonable solvent, but solubility is expected to be lower in the less polar diethyl ether. |

| Non-Polar | Hexane, Toluene | Low / Insoluble | The polarity of the carboxamide group is incompatible with non-polar solvents. Piperidine derivatives generally show limited solubility in hexane.[7] |

Authoritative Protocol: Experimental Determination of Equilibrium Solubility

Predictions provide a hypothesis; experimental measurement provides definitive data. The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[2] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, ensuring a true and reproducible value.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The supernatant is then carefully separated from the undissolved solid and its concentration is measured, which corresponds to the compound's solubility in that solvent at that temperature.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to several appropriately sized vials (e.g., 4 mL glass vials). An amount sufficient to be visible at the bottom of the vial after the experiment is required to ensure saturation.

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired test solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator. Agitate the samples at a consistent temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typical for many organic compounds.[7]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess, undissolved solid to settle, forming a clear supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. This step is critical. To avoid transferring any solid particles, it is best to take the sample from the upper portion of the supernatant.

-

Filtration: Immediately pass the collected aliquot through a chemically inert syringe filter (e.g., a 0.22 µm PTFE or PVDF filter) into a clean, pre-weighed vial. This step guarantees the complete removal of any undissolved microparticulates.[4]

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (typically the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.

-

Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the exact concentration of the dissolved compound.

-

Calculation: Calculate the original solubility (S) using the measured concentration (C_measured) and the dilution factor (DF): S (mg/mL) = C_measured (mg/mL) × DF

Figure 2. Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

This compound possesses a dualistic chemical nature. Its large non-polar framework, dominated by the Boc group, suggests low intrinsic aqueous solubility but favorable solubility in a wide range of common organic solvents such as DCM, methanol, and DMSO. The presence of a basic nitrogen and a hydrogen-bonding carboxamide group provides levers for solubility modulation, particularly the significant increase in aqueous solubility expected under acidic pH. While these predictions offer a strong directional guide for laboratory work, the described shake-flask protocol provides the authoritative means to establish a quantitative, reproducible solubility profile essential for robust process development and rational formulation design.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy N-BOC-piperidine-4-carboxylic acid (EVT-1220315) | 174286-31-8 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

The Strategic Application of 1-Boc-4-methylpiperidine-4-carboxamide in Modern Drug Discovery

Introduction: The Piperidine Scaffold and the Rise of 4,4-Disubstituted Analogs

The piperidine ring is a foundational scaffold in medicinal chemistry, present in over one hundred commercially available drugs targeting a wide array of biological pathways.[1] Its prevalence stems from its saturated, three-dimensional structure which can effectively probe protein-ligand interactions in ways that flat, aromatic rings cannot.[1] This allows for the creation of compounds with high specificity and improved physicochemical properties.

Within this important class of heterocycles, 4,4-disubstituted piperidines have emerged as particularly valuable motifs in drug discovery. The geminal substitution at the 4-position introduces a fixed three-dimensional element that can significantly influence the binding affinity and selectivity of a drug candidate. This has led to the development of potent analgesics, antiviral agents, and other therapeutics.[2][3]

This guide provides a detailed exploration of 1-Boc-4-methylpiperidine-4-carboxamide, a key building block for accessing these complex 4,4-disubstituted piperidine structures. We will delve into its synthesis, key reactions, and strategic applications, providing researchers and drug development professionals with the necessary protocols and insights to effectively utilize this versatile compound in their discovery programs.

Physicochemical Properties of the Core Scaffold

A clear understanding of the fundamental properties of the parent carboxylic acid is essential before delving into the synthesis of the carboxamide.

| Property | Value | Source |

| Molecular Formula | C12H21NO4 | PubChem[4] |

| Molecular Weight | 243.30 g/mol | PubChem[4] |

| IUPAC Name | 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | PubChem[4] |

Synthetic Pathways and Core Reactions

The synthesis of this compound begins with its corresponding carboxylic acid, 1-Boc-4-methylpiperidine-4-carboxylic acid. This section details the critical synthetic transformations: amide bond formation and Boc-group deprotection.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The conversion of the carboxylic acid to the primary carboxamide is a pivotal step. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is a standard and effective method.[5][6]

Reaction Scheme:

Caption: Amide bond formation workflow.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

-

Amine Addition: Add the ammonia source, such as ammonium chloride (1.5 eq), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Boc-Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[7] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this transformation.[7][8]

Reaction Scheme: